molecular formula C12H17NS B7829496 2-(Piperidin-1-ylmethyl)benzenethiol

2-(Piperidin-1-ylmethyl)benzenethiol

Cat. No.: B7829496
M. Wt: 207.34 g/mol
InChI Key: MSAASBFIPKTYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-1-ylmethyl)benzenethiol is an organic compound that features a piperidine ring attached to a benzene ring through a methylene bridge, with a thiol group (-SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)benzenethiol typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of a thiol group. One common method is as follows:

    Step 1: React piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-(chloromethyl)piperidine.

    Step 2: React 1-(chloromethyl)piperidine with thiophenol in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)benzenethiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-ylmethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(Piperidin-1-ylmethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a thiol group.

    2-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a thiol group.

Uniqueness

2-(Piperidin-1-ylmethyl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group can participate in redox reactions and form covalent bonds with proteins, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAASBFIPKTYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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